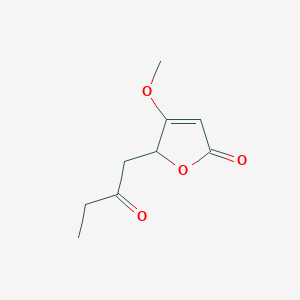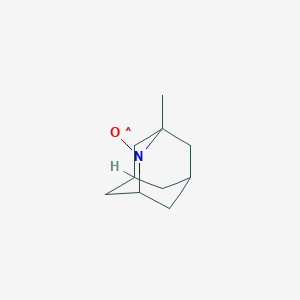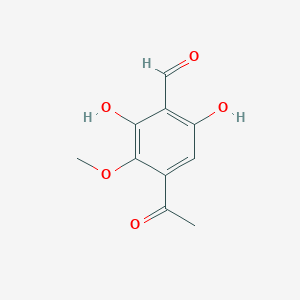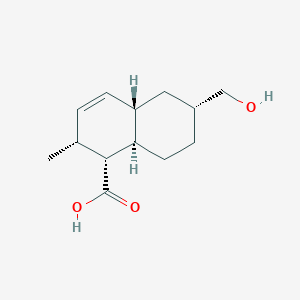
Apiosporic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Apiosporic acid is a natural product found in Arthrinium arundinis with data available.
Aplicaciones Científicas De Investigación
Photoprotection and Encapsulation Technologies
- Photoprotection of Bioactive Compounds: A study on the photoprotection of bioactive compounds, specifically folic acid, was conducted using amaranth protein isolate (API) and pullulan electrospun fibers. This research demonstrates the potential of such materials in protecting sensitive compounds like folic acid from UV light exposure, which is crucial for food processing applications (Aceituno-Medina et al., 2015).
Analytical Techniques in Pharmaceutical Research
- Analysis using Atmospheric Pressure Ionization (API): A study highlighted the rapid analysis method for volatile and semi-volatile compounds using atmospheric pressure ionization (API) on commercial API mass spectrometers. This approach allows for the analysis of solid and liquid samples in seconds, offering an alternative to traditional methods (McEwen et al., 2005).
Drug Formulation and Delivery
- Improved Antioxidant Capacity through Encapsulation: Another study focused on encapsulating quercetin and ferulic acid within hybrid amaranth protein isolate (API): pullulan ultrathin fibers. This encapsulation methodology preserved the antioxidant capacity of these compounds during in-vitro digestion, indicating a potential application in drug delivery systems (Aceituno-Medina et al., 2015).
API Stability and Degradation
- Force Degradation Study of API: A research study conducted a force degradation study of morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (API). This study explored the stability of the API under various stress factors, including acid, alkali, H2O2, temperature, and UV radiation (Varynskyi & Kaplaushenko, 2019).
Environmental Impact of Pharmaceuticals
- Spatial Metabolic Fingerprinting: Research on the ecological impact of active pharmaceutical ingredients (APIs) like propranolol and metoprolol on algae demonstrated significant effects on protein and lipid levels, highlighting the importance of understanding the environmental impact of pharmaceuticals (Patel et al., 2008).
Propiedades
Fórmula molecular |
C13H20O3 |
|---|---|
Peso molecular |
224.3 g/mol |
Nombre IUPAC |
(1R,2R,4aS,6R,8aR)-6-(hydroxymethyl)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C13H20O3/c1-8-2-4-10-6-9(7-14)3-5-11(10)12(8)13(15)16/h2,4,8-12,14H,3,5-7H2,1H3,(H,15,16)/t8-,9-,10-,11-,12-/m1/s1 |
Clave InChI |
LQQYYLGWHXPFKQ-LZQZFOIKSA-N |
SMILES isomérico |
C[C@@H]1C=C[C@@H]2C[C@@H](CC[C@H]2[C@@H]1C(=O)O)CO |
SMILES canónico |
CC1C=CC2CC(CCC2C1C(=O)O)CO |
Sinónimos |
apiosporic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



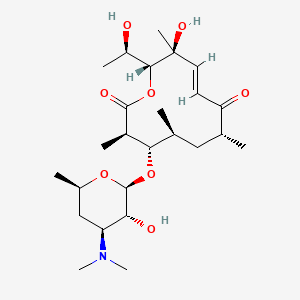
![[4-[(2R)-1-amino-1-oxopropan-2-yl]phenyl] trifluoromethanesulfonate](/img/structure/B1249538.png)

